molecular formula C24H22Cl2N2O2 B12446255 2-benzyl-N,N'-bis(3-chloro-2-methylphenyl)propanediamide

2-benzyl-N,N'-bis(3-chloro-2-methylphenyl)propanediamide

Cat. No.: B12446255
M. Wt: 441.3 g/mol
InChI Key: HIDDWLFINJVFJZ-UHFFFAOYSA-N
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Description

2-benzyl-N,N’-bis(3-chloro-2-methylphenyl)propanediamide is an organic compound with a complex structure It is characterized by the presence of benzyl and chloromethylphenyl groups attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N,N’-bis(3-chloro-2-methylphenyl)propanediamide typically involves multi-step organic reactions. One common approach is the reaction of benzyl chloride with 3-chloro-2-methylphenylamine to form an intermediate, which is then reacted with propanediamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper compounds to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N,N’-bis(3-chloro-2-methylphenyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-benzyl-N,N’-bis(3-chloro-2-methylphenyl)propanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-N,N’-bis(3-chloro-2-methylphenyl)propanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-N,N’-bis(3-chlorophenyl)malonamide
  • 2-benzyl-N,N’-bis(3-chlorophenyl)propanediamide

Uniqueness

2-benzyl-N,N’-bis(3-chloro-2-methylphenyl)propanediamide is unique due to the presence of both benzyl and chloromethylphenyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H22Cl2N2O2

Molecular Weight

441.3 g/mol

IUPAC Name

2-benzyl-N,N'-bis(3-chloro-2-methylphenyl)propanediamide

InChI

InChI=1S/C24H22Cl2N2O2/c1-15-19(25)10-6-12-21(15)27-23(29)18(14-17-8-4-3-5-9-17)24(30)28-22-13-7-11-20(26)16(22)2/h3-13,18H,14H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

HIDDWLFINJVFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(CC2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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